molecular formula C9H10ClF3N2O B2422492 N-(4-aminophenyl)-3,3,3-trifluoropropanamide hydrochloride CAS No. 1583752-82-2

N-(4-aminophenyl)-3,3,3-trifluoropropanamide hydrochloride

Cat. No.: B2422492
CAS No.: 1583752-82-2
M. Wt: 254.64
InChI Key: CAFAWOAJUINFQO-UHFFFAOYSA-N
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Description

N-(4-aminophenyl)-3,3,3-trifluoropropanamide hydrochloride is a chemical compound that features an amide group attached to a 4-aminophenyl ring and a trifluoropropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-aminophenyl)-3,3,3-trifluoropropanamide hydrochloride typically involves the reaction of 4-aminophenylamine with 3,3,3-trifluoropropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-aminophenyl)-3,3,3-trifluoropropanamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Substituted trifluoromethyl derivatives.

Scientific Research Applications

N-(4-aminophenyl)-3,3,3-trifluoropropanamide hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-aminophenyl)-3,3,3-trifluoropropanamide
  • N-(4-nitrophenyl)-3,3,3-trifluoropropanamide
  • N-(4-aminophenyl)-2,2,2-trifluoroacetamide

Uniqueness

N-(4-aminophenyl)-3,3,3-trifluoropropanamide hydrochloride is unique due to the presence of both an amino group and a trifluoromethyl group, which can impart distinct chemical and biological properties. The hydrochloride salt form enhances its solubility in aqueous solutions, making it more suitable for biological applications.

Properties

IUPAC Name

N-(4-aminophenyl)-3,3,3-trifluoropropanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2O.ClH/c10-9(11,12)5-8(15)14-7-3-1-6(13)2-4-7;/h1-4H,5,13H2,(H,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAFAWOAJUINFQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)NC(=O)CC(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1583752-82-2
Record name N-(4-aminophenyl)-3,3,3-trifluoropropanamide hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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